
Boc-Hyp-OH
描述
Boc-Hyp-OH, or tert-butoxycarbonyl-trans-4-hydroxy-L-proline, is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its chemical formula is C₁₀H₁₇NO₅ (molecular weight: 231.3 g/mol), with a CAS number of 13726-69-7 . The Boc (tert-butoxycarbonyl) group protects the amine functionality, while the 4-hydroxyproline (Hyp) residue introduces a hydroxyl group on the pyrrolidine ring, enabling unique conformational and hydrogen-bonding properties.
Key characteristics include:
准备方法
Synthetic Strategies for Boc-Hyp-OH
Stepwise Protection and Esterification
The most widely reported method involves a two-step sequence: Boc protection of the amino group followed by carboxyl group activation . This approach minimizes side reactions such as amide formation or esterification of hydroxyl groups .
Boc Protection of 4-Hydroxy-L-Proline
Reagents :
-
4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
Procedure :
-
Reaction Setup : 4-Hydroxy-L-proline (1 equiv) is suspended in DCM, followed by the addition of DMAP (0.1 equiv) as a catalyst .
-
Boc Anhydride Addition : Boc anhydride (1.2 equiv) is added dropwise at ≤30°C to prevent exothermic side reactions.
-
Stirring : The mixture is stirred at 20–30°C for 12–16 hours, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:2) .
-
Workup : The reaction is quenched with water, and the organic layer is dried over Na₂SO₄ and concentrated to yield N-Boc-4-hydroxy-L-proline as a white solid (85–90% yield) .
Key Optimization :
-
Temperature Control : Maintaining temperatures below 30°C prevents Boc group cleavage and racemization .
-
Catalyst Selection : DMAP enhances reaction efficiency compared to alternatives like triethylamine .
Carboxyl Group Activation
While the Boc-protected intermediate is typically used directly in SPPS, some protocols further activate the carboxyl group as a methyl or benzyl ester. For example:
Methyl Esterification :
-
Procedure : The Boc-protected proline is treated with SOCl₂ in methanol at 0°C, followed by stirring at room temperature. This yields N-Boc-4-hydroxy-L-proline methyl ester (75–80% yield) .
Challenges :
-
Thionyl chloride may lead to partial Boc deprotection under harsh conditions, necessitating milder alternatives like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
One-Pot Mitsunobu Reaction for Stereochemical Inversion
A novel approach reported by Doi et al. (2002) enables the synthesis of Boc-4(S)-Hyp-OH from the more affordable 4(R)-Hyp-OH via a Mitsunobu reaction .
Reagents :
-
N-Boc-4(R)-Hyp-OH
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Formic acid
Procedure :
-
Epimerization : N-Boc-4(R)-Hyp-OH is treated with PPh₃, DEAD, and formic acid in THF at 0°C, inducing stereochemical inversion at C4 .
-
Esterification : The resulting 4(S)-isomer is esterified with diazomethane to form the methyl ester, followed by Boc deprotection under acidic conditions .
Yield : 78% overall yield, representing a 20% improvement over traditional methods .
Advantages :
-
Avoids costly starting materials like 4(S)-Hyp-OH.
-
Retains Boc protection throughout the process, simplifying purification .
Industrial-Scale Production
Large-Scale Synthesis Parameters
Industrial protocols prioritize cost-effectiveness and reproducibility:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Volume | 2 L | 500–1000 L |
Catalyst Loading | 0.1 equiv DMAP | 0.05 equiv DMAP |
Temperature Control | Jacketed reactors | Automated cooling |
Purification | Column chromatography | Crystallization |
Yield | 85–90% | 80–85% |
Purification Techniques :
-
Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to achieve >99% purity .
-
Chromatography : Reserved for small-scale batches requiring ultra-high purity (e.g., pharmaceutical intermediates) .
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Method | Yield | Purity | Scalability | Cost |
---|---|---|---|---|
Stepwise Protection | 85–90% | >99% | High | Low |
Mitsunobu Reaction | 78% | 98% | Moderate | Moderate |
Key Findings :
化学反应分析
Types of Reactions
Boc-Hyp-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or amines .
科学研究应用
Boc-Hyp-OH has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of Boc-Hyp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, where it can act as an inhibitor or substrate. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .
相似化合物的比较
Structural Analogs: Boc-Protected Amino Acids
Boc-Hyp-OH belongs to a class of Boc-protected amino acids. Key comparisons with analogs are summarized below:
Key Findings :
- Reactivity: this compound exhibits higher coupling efficiency than Boc-Val-OH due to reduced steric hindrance and favorable hydrogen bonding . In mixed reactions with Boc-Val-OH (1:1 molar ratio), Hyp-containing products are overrepresented (non-statistical distribution) . Adjusting the ratio to 3:1 (Val:Hyp) achieves near-statistical product distribution .
- Yield : this compound achieves 95% purity in PROTAC synthesis , comparable to Boc-Tle-OH (98%) but superior to Boc-Val-OH (29%) .
Functional Analogs: Hydroxyproline Derivatives
This compound is compared with other hydroxyproline derivatives and protecting groups:
Key Findings :
- Stability : Boc protection offers superior acid stability compared to Fmoc, making this compound suitable for stepwise synthesis in acidic conditions .
- Conformational Effects : The C4 hydroxyl group in Hyp restricts peptide backbone flexibility, promoting polyproline II helices in collagen-mimetic peptides .
Application-Specific Comparisons
Key Findings :
生物活性
Boc-Hyp-OH, or N-Boc-L-hydroxyproline, is a derivative of hydroxyproline, an amino acid that plays a crucial role in collagen stability and structure. This compound has garnered attention for its biological activities, particularly in the context of immune modulation and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.
This compound is characterized by the following properties:
- Chemical Formula : CHNO
- Molecular Weight : 215.28 g/mol
- CAS Number : 61478-26-0
Structure
The structure of this compound includes a tert-butyloxycarbonyl (Boc) protecting group attached to the hydroxyproline residue. This modification enhances its stability and solubility in various solvents, making it suitable for biochemical applications.
Immune Modulation
Recent studies have highlighted the role of hydroxyproline derivatives, including this compound, in modulating immune responses. A significant finding is that hydroxyproline can enhance the expression of programmed death-ligand 1 (PD-L1) on immune cells when stimulated with interferon-gamma (IFN-γ). This effect has implications for cancer immunotherapy, as PD-L1 is a critical checkpoint protein that inhibits T-cell activation.
- Mechanism : Hydroxyproline appears to inhibit autophagic flux, which contributes to increased PD-L1 expression on monocytes and dendritic cells. This modulation may facilitate immune evasion in tumors and fibrotic tissues .
Effects on Cell Viability
Research indicates that this compound can positively influence cell viability under stress conditions induced by IFN-γ. In experiments with THP-1 monocytic cells, treatment with this compound at concentrations around 40 mM resulted in a moderate increase in cell viability despite the cytotoxic effects of IFN-γ.
- Cell Viability Data :
Influence on Metabolic Pathways
This compound has been shown to affect various metabolic pathways within cells. Specifically, it influences amino acid and lipid metabolism following IFN-γ stimulation. The compound's ability to enhance hydroxyproline levels suggests a role in collagen metabolism and tissue remodeling .
Case Studies and Experimental Data
A series of experiments have been conducted to elucidate the biological activity of this compound:
Study | Cell Type | Treatment | Outcome |
---|---|---|---|
Study 1 | THP-1 Cells | IFN-γ + this compound (40 mM) | Increased PD-L1 expression (2.62-fold) |
Study 2 | Mouse Dendritic Cells | IFN-γ + this compound | Enhanced PD-L1-high population (1.45-fold) |
Study 3 | Human Umbilical Vein Endothelial Cells | IFN-γ + this compound | No significant effect on PD-L1 expression |
These findings indicate that while this compound has potent effects in certain immune cell types, its activity may not be uniform across all cell types.
常见问题
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing Boc-Hyp-OH with high enantiomeric purity?
- Methodological Answer: Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor reaction progress via HPLC-MS to ensure removal of racemization byproducts. Optimize coupling reagents (e.g., HATU/DIPEA) and resin swelling times to minimize epimerization .
- Data Support: Studies show racemization rates <2% when using HATU at 0°C in DMF .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine H/C NMR (confirm tert-butyl and hydroxyproline stereochemistry) with FTIR (amide I/II bands) and polarimetry (optical rotation comparison to literature). For quantitative purity, use RP-HPLC with a C18 column (retention time ±0.1 min vs. commercial standards) .
Q. What solvent systems minimize this compound degradation during storage?
- Methodological Answer: Lyophilize the compound and store at -20°C under argon. Avoid aqueous buffers (pH >7) to prevent tert-butyl cleavage. Stability studies in DMSO-d6 show <5% decomposition over 6 months when stored anhydrously .
Advanced Research Questions
Q. How do steric effects influence the coupling efficiency of this compound in peptide chain elongation?
- Methodological Answer: Design a comparative study using model peptides (e.g., Ac-Xaa-NH, Xaa = Hyp/Ala/Pro). Quantify coupling yields via LC-MS under varying conditions (e.g., DIC/Oxyma vs. HBTU). Statistical analysis (ANOVA) can identify steric hindrance thresholds (e.g., >30% yield reduction for Hyp vs. Pro) .
- Contradiction Note: Some studies report improved coupling with microwave-assisted SPPS, conflicting with traditional thermal degradation assumptions .
Q. What analytical strategies resolve discrepancies in this compound’s reported solubility profiles?
- Methodological Answer: Conduct a meta-analysis of solubility data (logP values, DMSO/water partitioning) using systematic review frameworks (PRISMA). Replicate conflicting experiments under controlled humidity/temperature. Apply multivariate regression to isolate variables (e.g., hygroscopicity, crystal polymorphism) .
属性
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-69-7 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。